Product packaging for tert-Butyl Azetidine-3-carboxylate(Cat. No.:CAS No. 790600-78-1)

tert-Butyl Azetidine-3-carboxylate

Cat. No.: B1288860
CAS No.: 790600-78-1
M. Wt: 157.21 g/mol
InChI Key: DYEPMFDUWLPBKL-UHFFFAOYSA-N
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Description

tert-Butyl azetidine-3-carboxylate (CAS 790600-78-1) is a high-value azetidine building block extensively used in organic synthesis and medicinal chemistry research. This compound, with a molecular formula of C8H15NO2 and a molecular weight of 157.21 g/mol, serves as a protected precursor to the azetidine-3-carboxylic acid scaffold . The strained, four-membered azetidine ring introduces interesting geometric constraints, making it a valuable scaffold for designing bioactive molecules and peptide mimetics . In drug discovery, this compound is a key intermediate in the synthesis of a wide range of potential therapeutic agents. Its derivatives have been explored for their binding affinity to various receptors, such as the ORL-1 receptor, and as components in the synthesis of radiotracers for neuroimaging . The tert-butyl ester group is particularly valuable for its stability and the ease with which it can be deprotected to the corresponding carboxylic acid, enabling further functionalization and incorporation into more complex structures . This product is offered as a high-purity solid (97%) and must be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability . This product is for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO2 B1288860 tert-Butyl Azetidine-3-carboxylate CAS No. 790600-78-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl azetidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-8(2,3)11-7(10)6-4-9-5-6/h6,9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEPMFDUWLPBKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60618569
Record name tert-Butyl azetidine-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790600-78-1
Record name tert-Butyl azetidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl azetidine-3-carboxylate
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Advanced Synthetic Methodologies for Tert Butyl Azetidine 3 Carboxylate and Its Derivatives

Synthetic Routes to the Core tert-Butyl Azetidine-3-carboxylate Scaffold

The construction of the this compound core can be achieved through several strategic approaches, each with its own set of advantages and limitations. These routes include the functionalization of pre-existing azetidine (B1206935) rings, the de novo construction of the four-membered ring system, and the rearrangement of strained bicyclic precursors.

Nucleophilic Substitution and Alkylation Reactions

Nucleophilic substitution and alkylation reactions represent a common strategy for the synthesis and functionalization of the this compound scaffold. These reactions typically involve the introduction of substituents at the 3-position of a pre-formed azetidine ring. For instance, the synthesis of tert-butyl 3-cyanoazetidine-1-carboxylate can be achieved by treating tert-butyl 3-iodoazetidine-1-carboxylate with sodium cyanide in dimethyl sulfoxide (B87167) (DMSO). semanticscholar.org This cyanation reaction provides a versatile handle for further transformations, such as hydrolysis to the corresponding carboxylic acid. semanticscholar.org

Furthermore, the carbon at the 3-position of tert-butyl 3-cyanoazetidine-1-carboxylate can be alkylated after deprotonation with a strong base like lithium hexamethyldisilazide (LiHMDS) at low temperatures. semanticscholar.org This allows for the introduction of various alkyl and propargyl groups. semanticscholar.org O-alkylation of tert-butyl 3-hydroxyazetidine-1-carboxylate with benzyl (B1604629) bromides in the presence of a base like potassium tert-butoxide is another example of nucleophilic substitution used to prepare derivatives. scintica.com

PrecursorReagent(s)ProductYieldReference
tert-Butyl 3-iodoazetidine-1-carboxylateNaCN, DMSOtert-Butyl 3-cyanoazetidine-1-carboxylate78% semanticscholar.org
tert-Butyl 3-cyanoazetidine-1-carboxylate1. LiHMDS, THF, -78°C; 2. Methyl iodidetert-Butyl 3-cyano-3-methylazetidine-1-carboxylate- semanticscholar.org
tert-Butyl 3-hydroxyazetidine-1-carboxylatePotassium tert-butoxide, Benzyl bromide derivativetert-Butyl 3-(benzyloxy)azetidine-1-carboxylate derivative- scintica.com

Cyclization Reactions for Azetidine Ring Formation

The formation of the azetidine ring through intramolecular cyclization is a fundamental approach to synthesizing the core structure. magtech.com.cn These reactions typically involve the formation of a carbon-nitrogen bond to close the four-membered ring. A common strategy involves the cyclization of a γ-haloamine or an activated γ-aminoalcohol. clockss.org For example, N-(ω-chloroethyl)-Boc-glycine can be cyclized in the presence of a strong base like lithium diisopropylamide (LDA) to yield N-Boc-protected azetidine-2-carboxylic acid. clockss.org

Another approach involves the palladium-catalyzed intramolecular amination of unactivated C-H bonds at the γ-position of a picolinamide-protected amine substrate, which allows for the synthesis of azetidine compounds. organic-chemistry.org Additionally, a one-pot synthesis from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium provides a simple and efficient route to azetidines. organic-chemistry.org A robust and scalable method for producing Boc-protected azetidinones, which are precursors to this compound, involves the cyclization of appropriate precursors with ammonium (B1175870) salts in the presence of halide catalysts.

Strain-Release Reactions, e.g., from 1-azabicyclo[1.1.0]butane

A modern and efficient strategy for synthesizing 1,3-disubstituted azetidines involves the strain-release reaction of 1-azabicyclo[1.1.0]butane (ABB). semanticscholar.orgnih.gov This highly strained bicyclic compound reacts with electrophiles, leading to the opening of the central C-N bond and the formation of the azetidine ring. nih.gov For example, ABB can be reacted with chloroformates or sulfonyl chlorides to introduce a substituent at the 1-position of the azetidine ring. semanticscholar.org

A particularly useful application of this methodology is the one-pot, gram-scale synthesis of protected 3-haloazetidines from commercially available starting materials. semanticscholar.org More recently, the generation of azabicyclo[1.1.0]butyl lithium, followed by trapping with boronic esters, has been shown to produce azetidinyl boronic esters through a 1,2-migration driven by strain release. acs.org This method is applicable to a wide range of boronic esters and proceeds with high stereospecificity. acs.org The versatility of ABB has been further demonstrated in multicomponent reactions, allowing for the modular synthesis of diverse substituted azetidines. nih.gov

PrecursorReagent(s)ProductYieldReference
1-Azabicyclo[1.1.0]butane (ABB)Tosyl chloride1-Tosyl-3-chloroazetidine- researchgate.net
1-Azabicyclo[1.1.0]butane (ABB)Organometal reagents, Cu(OTf)2Bis-functionalized azetidinesGood organic-chemistry.orgsci-hub.se
Azabicyclo[1.1.0]butyl-lithiumBoronic ester, Acetic acidAzetidinyl boronic ester- acs.org

Alternative and Emerging Synthetic Strategies

In addition to established methods, several innovative strategies for the synthesis of this compound and its derivatives have emerged, focusing on scalability, efficiency, and green chemistry principles.

The use of microchannel reactors has emerged as a powerful tool for the scalable and safe synthesis of key intermediates for this compound. nih.govscienceopen.com This technology offers precise control over reaction parameters such as temperature and mixing, leading to improved yields and reduced side products. researchgate.net A notable application is the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate to tert-butyl 3-oxoazetidine-1-carboxylate. nih.gov By employing a microchannel reactor, this highly exothermic reaction can be performed with enhanced heat removal, leading to a cleaner reaction profile. researchgate.net This method has been successfully applied in a green and cost-effective synthesis of intermediates for the drug baricitinib (B560044), which features an azetidine moiety. nih.govscienceopen.comresearchgate.net

TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-mediated oxidations have become a preferred method for the conversion of alcohols to aldehydes and carboxylic acids due to their mild conditions and high selectivity. nih.govwindows.net In the context of this compound synthesis, TEMPO is used to oxidize tert-butyl 3-hydroxyazetidine-1-carboxylate to the corresponding ketone, tert-butyl 3-oxoazetidine-1-carboxylate. nih.govscienceopen.com This oxidation is a crucial step in many synthetic routes. Traditional methods often produce byproducts, but the use of TEMPO, in conjunction with a co-oxidant like sodium hypochlorite (B82951) or in a system with hydrogen peroxide within a microchannel reactor, can significantly improve the yield and reduce waste. nih.gov For instance, a traditional TEMPO reaction with sodium hypochlorite as the oxidant can be optimized, but the formation of byproducts may still occur. nih.gov In contrast, a TEMPO-H₂O₂ system in a microchannel reactor has been shown to provide the desired product with high yield and purity. nih.gov

Oxidation SystemSubstrateProductYieldReference
Traditional TEMPO/NaClOtert-butyl 3-hydroxyazetidine-1-carboxylatetert-butyl 3-oxoazetidine-1-carboxylate- nih.gov
Microchannel reactor with TEMPO/H₂O₂tert-butyl 3-hydroxyazetidine-1-carboxylatetert-butyl 3-oxoazetidine-1-carboxylate92.1% scienceopen.com
Microchannel reactor with composite catalyst/O₂tert-butyl 3-hydroxyazetidine-1-carboxylatetert-butyl 3-oxoazetidine-1-carboxylate- nih.gov
Horner–Wadsworth–Emmons and Wittig Reactions in Azetidine Synthesis

The Horner–Wadsworth–Emmons (HWE) and Wittig reactions represent powerful tools for the formation of carbon-carbon double bonds and have been adapted for the synthesis of azetidine derivatives. These reactions typically involve the reaction of a phosphorus ylide (in the Wittig reaction) or a phosphonate (B1237965) carbanion (in the HWE reaction) with an aldehyde or ketone. organic-chemistry.orgyoutube.com

A key application of the HWE reaction in this context is the synthesis of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one. nih.gov This reaction, often catalyzed by a base like DBU, provides a crucial intermediate that can be further functionalized. nih.gov The resulting α,β-unsaturated ester is a versatile building block for various transformations. nih.gov

While both reactions are valuable, the HWE reaction offers certain advantages, such as the formation of a water-soluble phosphate (B84403) byproduct, which simplifies purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. youtube.com However, the Wittig reaction can be more effective for ylides that are not stabilized by an electron-withdrawing group. youtube.com

It is important to note that intramolecular versions of these reactions are generally not suitable for the direct formation of the strained four-membered azetidine ring due to the high strain of the required bicyclic intermediates. clockss.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile methodology for the synthesis of functionalized azetidines. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, showing broad functional group tolerance. arkat-usa.orgrsc.orgyoutube.com

A notable application is the Suzuki-Miyaura cross-coupling, which has been successfully employed to introduce aryl and heteroaryl groups at the 3-position of the azetidine ring. For instance, 3-aryl- and 3-heteroarylazetidine-3-carboxylic acid derivatives can be synthesized via the palladium-catalyzed coupling of tert-butyl (N-benzylazetidine-3-yl) carboxylate with (het)aryl halides. nih.gov This method provides access to a diverse range of substituted azetidines that are valuable in medicinal chemistry. nih.gov

The Hiyama cross-coupling offers another effective route, allowing for the synthesis of 3-arylazetidines by reacting 3-iodoazetidine (B8093280) with arylsilanes under mild conditions. organic-chemistry.org Additionally, palladium catalysis facilitates the intramolecular amination of unactivated C-H bonds, enabling the synthesis of azetidines from substrates containing a picolinamide (B142947) (PA) protected amine. organic-chemistry.org

The general scheme for these cross-coupling reactions involves an oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent (e.g., organoboron, organozinc) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. arkat-usa.org The choice of ligands, bases, and solvents is crucial for optimizing the reaction efficiency and selectivity. arkat-usa.org

Intramolecular Amination of Organoboronates

A novel and efficient method for the synthesis of azetidines involves the intramolecular amination of organoboronates. organic-chemistry.org This strategy provides a pathway to form the four-membered ring structure through a 1,2-metalate shift of an aminoboron "ate" complex. organic-chemistry.org This reaction is a powerful tool for constructing not only azetidines but also other small-ring nitrogen heterocycles like pyrrolidines and piperidines. organic-chemistry.org

The process typically involves the formation of an aminoboron "ate" complex, which then undergoes an intramolecular migration of the nitrogen-containing group to the boron-bearing carbon, followed by subsequent reactions to afford the cyclized product. This methodology has been shown to be effective for the synthesis of a variety of substituted azetidines.

Electrocatalytic Intramolecular Hydroamination of Allylic Sulfonamides

A recent advancement in azetidine synthesis is the use of electrocatalytic intramolecular hydroamination of allylic sulfonamides. organic-chemistry.orgacs.orgnrf.re.krnih.gov This innovative method combines cobalt catalysis with electrochemical oxidation to achieve the regioselective formation of the azetidine ring. organic-chemistry.orgacs.orgnrf.re.kr The process circumvents the challenges associated with traditional methods for such ring closures, which often suffer from poor kinetics and side reactions. organic-chemistry.org

The key to this methodology is the generation of a key carbocationic intermediate through the merger of cobalt catalysis and electricity. acs.orgnih.gov This intermediate readily undergoes an intramolecular C-N bond formation to yield the desired azetidine product in good yields. organic-chemistry.orgacs.orgnrf.re.kr Mechanistic studies, including cyclic voltammetry and kinetic analysis, suggest that the rate-determining step involves either the final cyclization or a second anodic oxidation step. organic-chemistry.org

This electrocatalytic approach has demonstrated its effectiveness across a range of substrates, including those bearing biologically relevant moieties, and tolerates both allylic and homoallylic sulfonamides. organic-chemistry.org

Functionalization and Derivatization of this compound

Introduction of Functional Groups at the 3-Position of the Azetidine Ring

The 3-position of the azetidine ring is a key site for introducing chemical diversity. One effective strategy involves the synthesis of 3-bromoazetidine-3-carboxylic acid derivatives. researchgate.net These compounds serve as versatile intermediates for nucleophilic substitution reactions. The bromine atom at the C3 position can be displaced by a variety of nucleophiles, including carbon, sulfur, oxygen, and nitrogen nucleophiles, leading to a wide array of 3-substituted azetidine derivatives. researchgate.net

This approach often begins with the base-promoted cyclization of dibromo amino esters to form aziridines, which are the kinetically favored products. rsc.org Subsequent thermal isomerization of these aziridines in a solvent like DMSO at elevated temperatures yields the thermodynamically more stable 3-bromoazetidine-3-carboxylates. researchgate.netrsc.org This transformation provides a reliable route to these valuable synthetic intermediates. rsc.org

Synthesis of Substituted Azetidine-3-carboxylic Acid Derivatives

The synthesis of substituted azetidine-3-carboxylic acid derivatives is crucial for exploring their potential in various applications, including medicinal chemistry. A common precursor for these syntheses is N-benzyl-3-cyano-azetidine. googleapis.com This starting material can be converted to the corresponding methyl ester, N-benzyl azetidine-3-carboxylic acid methyl ester, through reaction with methanol (B129727) and concentrated sulfuric acid. googleapis.com Subsequent hydrolysis of the ester, for example, by heating with water, yields N-benzyl azetidine-3-carboxylic acid. googleapis.com

Another powerful method for creating substituted azetidine-3-carboxylic acid derivatives is through the aza-Michael addition. Starting from methyl (N-Boc-azetidin-3-ylidene)acetate, which can be prepared via a Horner-Wadsworth-Emmons reaction from (N-Boc)azetidin-3-one, various NH-heterocycles can be added to the double bond. nih.gov This reaction yields functionalized 3-substituted 3-(acetoxymethyl)azetidines. nih.gov Further diversification can be achieved through subsequent reactions, such as the Suzuki-Miyaura cross-coupling of a brominated pyrazole-azetidine hybrid with different boronic acids. nih.gov

These synthetic strategies provide access to a diverse library of azetidine-3-carboxylic acid derivatives with various substituents, which are valuable for structure-activity relationship studies and the development of new therapeutic agents.

Preparation of Trifluoromethylthiolated Azetidines

The introduction of a trifluoromethylthio (SCF3) group can significantly impact the lipophilicity and metabolic stability of a molecule. A notable synthesis of 1-(tert-butoxycarbonyl)-3-((trifluoromethyl)thio)azetidine-3-carboxylic acid has been reported, starting from protected 3-haloazetidines. semanticscholar.org This method highlights the utility of strain-release reactions of 1-azabicyclo[1.1.0]butane to generate the necessary 3-haloazetidine precursors on a gram scale. semanticscholar.org The subsequent nucleophilic substitution with a trifluoromethylthiolating agent provides access to this valuable building block.

Synthesis of Cyano, Thiocyano, Azido (B1232118), and Phenoxy Azetidine-3-carboxylate Esters

The versatility of the azetidine-3-carboxylate scaffold is further demonstrated by the synthesis of various derivatives through nucleophilic substitution reactions. Starting from a suitable precursor, such as a 3-haloazetidine, a range of nucleophiles can be introduced at the C3 position. For instance, the reaction with cyanide affords cyanoazetidine derivatives, which are valuable intermediates for the synthesis of carboxylic acids, amines, and other functional groups. semanticscholar.org Similarly, thiocyanate, azide, and phenoxide nucleophiles can be employed to generate the corresponding thiocyano-, azido-, and phenoxy-azetidine-3-carboxylate esters, respectively. These reactions significantly broaden the chemical space accessible from the azetidine core.

Formation of Aminoazetidine-3-carboxylic Acid Derivatives

Aminoazetidine derivatives are of significant interest in medicinal chemistry. google.com One common approach to their synthesis involves the reduction of an azido group at the C3 position to an amino group. This transformation is typically achieved through catalytic hydrogenation or with reducing agents like triphenylphosphine. An alternative route involves the conversion of a carboxylic acid or ester to an amide, followed by a Hofmann or Curtius rearrangement to yield the desired amino group. These methods provide access to a variety of aminoazetidine-3-carboxylic acid derivatives, which can serve as key intermediates for the synthesis of more complex molecules. nih.gov

Reactions with Various Nucleophiles

The reactivity of the azetidine ring, particularly at the C3 position, allows for the introduction of a wide array of nucleophiles, leading to a diverse set of functionalized azetidines. The electrophilic nature of a C3-substituted leaving group, such as a halide or a sulfonate, facilitates nucleophilic substitution reactions. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be effectively employed to generate new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. These reactions are fundamental to the elaboration of the azetidine scaffold and the creation of libraries of compounds for biological screening.

Chiral Synthesis and Diastereoselective Alkylation Approaches

The control of stereochemistry is a critical aspect of modern drug design and synthesis. For azetidine derivatives, which can possess multiple stereocenters, the development of stereoselective synthetic methods is of utmost importance.

Optical Resolution of Racemates

One strategy to obtain enantiomerically pure azetidine derivatives is through the optical resolution of a racemic mixture. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers through crystallization. Subsequent removal of the resolving agent affords the individual enantiomers of the azetidine derivative. While effective, this method is often less efficient than asymmetric synthesis, as it results in a theoretical maximum yield of 50% for the desired enantiomer.

α-Alkylation via N-Borane Complexes

A more advanced and efficient approach to controlling stereochemistry involves the diastereoselective α-alkylation of N-borane complexes of azetidine-2-carboxylic acid esters. researchgate.netnih.gov This method utilizes a chiral auxiliary, such as (S)-1-phenylethylamine, attached to the azetidine nitrogen. rsc.orgnih.govrsc.orgresearchgate.net The formation of an N-borane complex enhances the acidity of the α-proton and directs the approach of the electrophile. researchgate.netnih.gov

For example, the treatment of the tert-butyl ester of N-((S)-1-phenylethyl)azetidine-2-carboxylic acid with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) at low temperatures generates a chiral enolate. researchgate.netnih.gov Subsequent reaction with an alkyl halide, such as benzyl bromide, proceeds with high diastereoselectivity to afford the α-alkylated product. researchgate.netnih.gov This methodology allows for the synthesis of a variety of optically active α-substituted azetidine-2-carboxylic acid esters. nih.govrsc.orgnih.govrsc.orgresearchgate.net The chiral auxiliary can then be removed to provide the desired enantiomerically enriched azetidine derivative.

A proposed mechanism for this diastereoselective alkylation suggests that the alkylation occurs from the side opposite to the bulky N-benzylic substituent of the N-borane complex, leading to the observed high diastereoselectivity. rsc.orgnih.gov

Table 1: Diastereoselective α-Alkylation of N-((S)-1-phenylethyl)azetidine-2-carboxylic acid tert-butyl ester N-borane complex

ElectrophileBaseSolventTemperature (°C)Diastereomeric RatioYield (%)
Benzyl bromideLiHMDSTHF0>95:590
Methyl iodideLDATHF-7890:1085
Allyl bromideLiHMDSTHF-78>95:588

Protective Group Strategies in Azetidine Synthesis

The synthesis of complex azetidine-containing molecules often necessitates the use of protecting groups to mask the reactive secondary amine of the azetidine ring. This strategy prevents unwanted side reactions and allows for the selective modification of other parts of the molecule. The choice of the protecting group is critical, as it must be stable under a variety of reaction conditions while also being readily removable when desired.

Role and Removal of the tert-Butyl Carbamate (Boc) Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most widely employed protecting groups for the nitrogen atom in azetidine synthesis. youtube.comchemicalbook.com Its popularity stems from its ability to deactivate the amine's nucleophilicity and basicity, rendering it stable to many non-acidic reagents. organic-chemistry.org The Boc group is typically introduced by reacting the azetidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. youtube.comnih.gov

The electron-withdrawing nature of the Boc group can also influence the reactivity of the azetidine ring itself. For instance, it facilitates the deprotonation (lithiation) at the carbon atoms adjacent to the nitrogen, enabling subsequent alkylation or other C-C bond-forming reactions. nih.gov This strategy provides a powerful method for the elaboration of the azetidine core. nih.govacs.org While the Boc group is generally effective, other protecting groups like its thiocarbonyl analog, tert-butoxythiocarbonyl (Botc), have been explored for specific applications, such as facilitating α-lithiation where the Boc group itself is less effective. acs.org

The removal of the Boc group, or deprotection, is a crucial step to unveil the amine functionality for further reactions. This process is most commonly achieved under acidic conditions. fishersci.co.ukmdpi.com The mechanism involves protonation of the carbonyl oxygen, followed by the collapse of the intermediate to release the stable tert-butyl cation, which subsequently forms isobutene, and carbon dioxide, regenerating the free amine. highfine.com

A variety of reagents and conditions have been developed for Boc deprotection, each with its own advantages regarding selectivity and compatibility with other functional groups. Strong acids like trifluoroacetic acid (TFA), either neat or in a solvent like dichloromethane, and hydrochloric acid (HCl) in an organic solvent such as dioxane or ethyl acetate (B1210297) are standard methods for this transformation. fishersci.co.ukhighfine.comreddit.com However, for substrates that are sensitive to strong acids, milder and more selective methods have been developed.

For instance, aqueous phosphoric acid has been shown to be an effective and environmentally benign reagent for the deprotection of tert-butyl carbamates, with the advantage of tolerating other acid-labile groups like Cbz carbamates and various esters. organic-chemistry.org Other reported methods include the use of oxalyl chloride in methanol, which provides a mild procedure for deprotection at room temperature. nih.gov For particularly sensitive substrates like some aziridines, which may not withstand typical TFA treatment, tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been reported as a surprisingly effective deprotection agent. amphoteros.com

Reagent(s)Solvent(s)ConditionsNotes
Trifluoroacetic acid (TFA)Dichloromethane (DCM) or neatRoom temperatureA very common and generally efficient method. fishersci.co.ukreddit.com
Hydrochloric acid (HCl)Dioxane, Ethyl Acetate, or WaterRoom temperatureWidely used, often provides the amine as a hydrochloride salt. fishersci.co.ukmdpi.com
Aqueous Phosphoric Acid--Mild, selective, and environmentally friendly; tolerates Cbz groups. organic-chemistry.org
Oxalyl ChlorideMethanolRoom temperature, 1-4 hA mild method for a diverse range of substrates. nih.gov
Tetrabutylammonium fluoride (TBAF)Tetrahydrofuran (THF)-Used for highly sensitive substrates like aziridines. amphoteros.com
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room temperature, 12-24 hAn alternative to strong acid methods. fishersci.co.uk
Trimethylsilyl iodide (TMSI)Dichloromethane (DCM)Room temperature, 12-24 hAn alternative for acid-labile compounds. fishersci.co.uk
Choline chloride/p-toluenesulfonic acidDeep Eutectic Solvent (DES)Room temperatureA green and efficient method with short reaction times. mdpi.com

Applications in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Azetidine-Based Drug Candidates

The rigid and strained nature of the azetidine (B1206935) ring in tert-butyl azetidine-3-carboxylate makes it a desirable component in the design of novel pharmaceuticals. This structural feature can impart favorable properties to drug candidates, such as increased metabolic stability and improved binding affinity to target proteins.

Development of Novel Pharmaceuticals

The synthesis of novel pharmaceuticals often involves the use of unique building blocks that can introduce specific structural motifs. This compound serves as such a building block, enabling the creation of diverse molecular architectures. For instance, it has been utilized in the synthesis of azetidine derivatives with potential anticancer and neurological disorder applications. The tert-butyl ester group provides a convenient protecting group that can be removed under specific conditions to allow for further chemical modifications.

Azetidine derivatives, including those derived from this compound, have been explored as analogues for existing drugs like Meperidine, a pain medication. nih.gov The constrained conformation of the azetidine ring can lead to enhanced selectivity and potency of the resulting drug candidates.

Azetidine Derivatives as Building Blocks for Bioactive Compounds

The versatility of this compound as a building block is a key factor in its widespread use. It can be readily modified at both the nitrogen atom and the carboxylate group, allowing for the introduction of a variety of functional groups and the construction of more complex molecules. This adaptability makes it a valuable precursor for the synthesis of bioactive compounds, including those with potential therapeutic applications.

For example, azetidine-3-carboxylic acid, which can be derived from its tert-butyl ester, is used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras), two innovative classes of therapeutics. medchemexpress.com The azetidine moiety can act as a linker or a core structural element in these complex molecules.

Targeting Specific Biological Pathways

A significant area of research involving this compound is its application in the development of drugs that target specific biological pathways implicated in disease. One such pathway is the sphingosine-1-phosphate (S1P) signaling pathway, which plays a crucial role in various physiological processes, including immune cell trafficking.

Sphingosine-1-Phosphate (S1P) Receptor Agonists for Inflammatory Diseases

S1P receptor modulators are a class of drugs that have shown promise in the treatment of inflammatory diseases. By acting as agonists, these molecules can modulate the activity of S1P receptors, thereby influencing immune cell migration. The synthesis of potent and selective S1P receptor agonists often involves the incorporation of specific structural motifs, and azetidine derivatives have proven to be effective in this regard.

The development of S1P receptor agonists has been a focus of research for conditions like multiple sclerosis. nih.gov The ability of these compounds to prevent the migration of lymphocytes from lymph nodes into the central nervous system is a key mechanism in their therapeutic effect.

Multiple sclerosis (MS) is a chronic autoimmune disease of the central nervous system. The development of S1P receptor modulators has been a significant advancement in MS therapy. Some studies have explored the role of azetidine derivatives in the context of MS. wipo.intmerckmillipore.comresearchgate.netnih.govnih.gov While some research has focused on the potential negative effects of certain azetidine compounds, such as azetidine-2-carboxylic acid, which has been linked to oligodendrogliopathy, other studies have utilized the azetidine scaffold to develop therapeutic agents. merckmillipore.comresearchgate.netnih.govnih.gov

The synthesis of novel S1P receptor agonists for MS treatment has involved the use of azetidine building blocks to create molecules with improved efficacy and safety profiles.

The S1P signaling pathway is not only involved in immune cell trafficking but also plays a role in fundamental cellular processes such as proliferation, migration, and survival. nih.govdoaj.orgresearchgate.net The effects of S1P are mediated through a family of five G-protein-coupled receptors (S1P1-5). nih.gov The specific cellular response to S1P depends on the repertoire of S1P receptors expressed by the cell. doaj.orgresearchgate.net

S1P has been shown to have complex and sometimes contradictory effects on cancer cell migration and invasion, in some cases promoting these processes and in others inhibiting them. nih.gov The development of S1P receptor agonists with specific receptor subtype selectivity is an active area of research, with the goal of creating therapies that can precisely modulate these cellular behaviors for the treatment of various diseases, including cancer.

Janus Kinase (JAK) Inhibitors, e.g., Baricitinib (B560044) Precursors

The Janus kinase (JAK) family of enzymes plays a crucial role in signaling pathways that are often dysregulated in inflammatory and autoimmune diseases. nih.gov Consequently, JAK inhibitors have emerged as a significant class of therapeutics. This compound is a key intermediate in the synthesis of Baricitinib, a potent and selective inhibitor of JAK1 and JAK2. nih.govscienceopen.com Baricitinib is approved for the treatment of conditions like rheumatoid arthritis. nih.gov

The synthesis of Baricitinib precursors often starts from tert-butyl 3-oxoazetidine-1-carboxylate, a derivative of this compound. dntb.gov.uaresearchgate.net This starting material undergoes a Horner-Emmons reaction to introduce a cyanomethylene group, forming tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate. nih.govdntb.gov.ua Subsequent deprotection of the Boc group and reaction with ethanesulfonyl chloride yields a key intermediate, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, which is then further elaborated to produce Baricitinib. dntb.gov.uaresearchgate.netnih.gov The use of this compound derivatives provides a cost-effective and efficient route for the large-scale production of this important drug. nih.govscienceopen.com

Phosphodiesterase 9A Inhibitors for Neurological Disorders, e.g., Alzheimer's Treatment

Phosphodiesterase 9A (PDE9A) is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger crucial for synaptic plasticity and cognitive function. Inhibition of PDE9A is therefore being explored as a potential therapeutic strategy for neurological disorders such as Alzheimer's disease. While direct synthesis of a named PDE9A inhibitor from this compound was not detailed in the provided search results, the versatility of the azetidine scaffold makes it a plausible component in the design of such inhibitors. The structural rigidity and ability to introduce diverse substituents on the azetidine ring are desirable features for optimizing binding to the active site of enzymes like PDE9A.

Anticancer Agents

The azetidine moiety is increasingly recognized for its potential in the development of anticancer agents. Derivatives of this compound serve as crucial building blocks in the synthesis of novel compounds with cytotoxic and pro-apoptotic activities. nih.gov For instance, research has shown that certain azetidine derivatives can act as sphingosine-1-phosphate (S1P) receptor agonists, which are being investigated for their therapeutic potential in cancer.

Furthermore, novel azetidine-containing analogues of TZT-1027, a known antitumor agent, have been synthesized using this compound derivatives. mdpi.com Although the specific analogue, compound 1a , did not show significant tumor inhibition in an A549 xenograft model, this line of research highlights the ongoing exploration of azetidines in oncology. mdpi.com Additionally, new N-(substituted azetidine-3-carbonyl)-N-methyl-hydrazino derivatives of fluoroquinolones have been synthesized and have demonstrated good growth inhibition against various cancer cell lines, including breast, colon, and lung cancer. researchgate.net

Antihypertensive Drugs, e.g., Azelnidipine Analogues

The development of novel antihypertensive drugs has also benefited from the use of azetidine-based structures. While the direct synthesis of Azelnidipine analogues from this compound is not explicitly detailed in the provided search results, the structural characteristics of the azetidine ring make it an attractive scaffold for designing new cardiovascular agents. The ability to introduce various functional groups onto the azetidine ring allows for the fine-tuning of pharmacological properties, which is essential in the development of effective and safe antihypertensive medications.

Antidepressant Agents

The unique three-dimensional structure of the azetidine ring present in this compound makes it a valuable scaffold for the design of novel central nervous system (CNS) active agents, including antidepressants. The constrained nature of the azetidine ring can impart conformational rigidity to a molecule, which can lead to higher affinity and selectivity for specific neurotransmitter receptors and transporters that are implicated in the pathophysiology of depression. While specific examples of antidepressant agents derived directly from this compound were not found in the search results, the utility of this building block in creating diverse chemical libraries suggests its potential in the discovery of new antidepressant candidates.

Bronchodilating and Anti-inflammatory Drugs

The anti-inflammatory properties of JAK inhibitors, such as Baricitinib, which are synthesized using this compound precursors, are well-established. nih.govscienceopen.com This highlights the indirect but significant role of this chemical compound in the development of drugs with anti-inflammatory activity. These properties are relevant for respiratory conditions that have an inflammatory component. The versatility of the azetidine scaffold allows for its incorporation into molecules designed to target pathways involved in bronchoconstriction and inflammation, suggesting its potential for the development of new treatments for asthma and other respiratory diseases.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For molecules incorporating the this compound scaffold, SAR exploration focuses on how modifications to the ring and its substituents affect target binding, potency, and selectivity.

The azetidine ring is not planar but exists in a puckered conformation. Gas-phase electron diffraction studies have determined the dihedral angle of azetidine to be approximately 37°. rsc.org This inherent puckering, a consequence of its ring strain (approx. 25.4 kcal/mol), creates a defined three-dimensional geometry. rsc.org This rigid structure is a key attribute in drug design, as it reduces the entropic penalty associated with a ligand binding to its biological target, potentially leading to higher affinity. rsc.org

The geometry of substituents on the azetidine ring is critical for molecular recognition. The defined spatial arrangement of these substituents allows for precise orientation within a target's binding pocket. For example, in the design of catalysts, the cis-ring geometry of certain disubstituted azetidine derivatives creates an inherently concave and rigid platform, which has been shown to strongly influence the stereoselectivity of chemical reactions. This principle extends to drug-receptor interactions, where the fixed orientation of functional groups can lead to enhanced binding and selective engagement with a specific target over others.

This compound is an exemplary starting point for the rational design of novel therapeutics. Its structure can be systematically modified to optimize pharmacological properties. A prominent example is the development of small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in various cancers.

In one study, researchers progressed from previously developed proline-based inhibitors to a new series of (R)-azetidine-2-carboxamides. nih.gov This strategic switch from a five-membered ring (proline) to a four-membered ring (azetidine) resulted in analogues with significantly improved, sub-micromolar potency in inhibiting STAT3's DNA-binding activity. nih.govacs.org Further SAR studies revealed that the free carboxylate group was crucial for potent STAT3 inhibition. However, this acidic moiety often hinders cell membrane permeability. To overcome this, methyl ester prodrugs were synthesized. While these esters showed lower cell-free potency, their enhanced ability to cross cell membranes led to improved activity in cellular assays. acs.org This highlights a classic rational design strategy: modifying a key functional group to balance target engagement with drug-like properties.

The following table summarizes the potency of select azetidine analogues developed as STAT3 inhibitors.

CompoundTargetAssayPotency (IC₅₀)Cellular ActivityBinding Affinity (K D )
5a STAT3EMSA0.55 µM--
5o STAT3EMSA0.38 µM--
8i STAT3EMSA0.34 µM--
7g STAT3EMSA-Inhibits colony formation at 0.5 µM880 nM
9k STAT3EMSA-Minimal inhibition at 0.5 µM960 nM

Data sourced from studies on azetidine-based STAT3 inhibitors. nih.govacs.org EMSA refers to Electrophoretic Mobility Shift Assay.

Preclinical and Early-Stage Research

Before a compound can be considered for clinical trials, it must undergo extensive preclinical research to characterize its biological effects and establish a preliminary profile. For derivatives of this compound, this stage involves detailed investigation of their interactions with biological systems, their metabolic fate, and the identification of promising therapeutic targets.

The unique three-dimensional shape conferred by the azetidine scaffold facilitates specific and high-affinity interactions with biological macromolecules. The development of STAT3 inhibitors serves as a clear example. Isothermal titration calorimetry (ITC) experiments were used to confirm a direct binding interaction between azetidine analogues and the STAT3 protein. nih.govacs.org Specifically, analogue 7g was found to bind to STAT3 with a dissociation constant (K D ) of 880 nM, and analogue 9k had a K D of 960 nM, indicating high-affinity binding. nih.govacs.org Furthermore, these inhibitors demonstrated selectivity, having minimal effects on the DNA-binding activities of the related STAT1 and STAT5 proteins. nih.gov

Another area of exploration has been in developing antibacterial agents. A series of ene-amides featuring an azetidine core were developed as potent inhibitors of the bacterial enzyme enoyl-ACP reductase (FabI), which is crucial for fatty acid synthesis in bacteria like Staphylococcus aureus. nih.gov X-ray crystallography confirmed the binding mode of a lead compound within the E. coli FabI enzyme, demonstrating how the azetidine-containing molecule fits precisely into the enzyme's active site. nih.gov

The metabolic fate of a drug candidate is a critical determinant of its safety and efficacy. The strained azetidine ring, while beneficial for binding, can also be a site of metabolic transformation. Two primary metabolic pathways for azetidine-containing compounds have been identified.

One significant pathway involves cytochrome P450 (CYP) enzymes. Studies on an azetidine-based inhibitor of diacylglycerol acyltransferase 2 (DGAT2) showed that the molecule underwent CYP-mediated oxidation at the carbon atom adjacent (alpha) to the ring nitrogen. nih.gov This initial oxidation was followed by the scission of the azetidine ring, leading to the formation of a reactive aldehyde metabolite. nih.gov Such reactive metabolites are a concern in drug development due to their potential to cause toxicity.

A second, distinct pathway involves direct conjugation with glutathione (B108866) (GSH), catalyzed by glutathione S-transferases (GSTs). nih.gov In the case of AZD1979, a melanin-concentrating hormone receptor 1 antagonist, an unusual ring-opening reaction was observed where the azetidine ring was directly attacked by the nucleophilic thiol of glutathione. nih.gov This reaction did not require prior activation by CYP enzymes, indicating that the inherent strain of the azetidine ring makes it susceptible to this metabolic route. nih.gov Understanding these potential metabolic liabilities is crucial for the rational design of more stable and safer azetidine-based drug candidates. For instance, in the case of the DGAT2 inhibitor, the metabolically labile azetidine was ultimately replaced with a pyridine (B92270) ring to mitigate the bioactivation risk. nih.gov

The versatility of the this compound scaffold has enabled the development of inhibitors for a range of therapeutic targets implicated in various diseases.

STAT3: As detailed previously, STAT3 is a key target for the treatment of various cancers. Azetidine amides have proven to be potent and selective inhibitors of this transcription factor. nih.govacs.org

Bacterial Enoyl-ACP Reductase (FabI): This enzyme is a validated target for antibacterial drugs. Azetidine-based ene-amides have shown excellent activity against drug-resistant Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Diacylglycerol Acyltransferase 2 (DGAT2): This enzyme is a target for metabolic diseases, including nonalcoholic steatohepatitis (NASH). While the initial azetidine-containing inhibitor showed metabolic instability, the work identified DGAT2 as a viable target for this class of compounds. nih.gov

Melanin-concentrating Hormone Receptor 1 (MCHR1): This G-protein coupled receptor is a target for the treatment of obesity. An azetidine-containing compound, AZD1979, was developed as an MCHR1 antagonist. nih.gov

This diverse array of targets underscores the broad applicability of the azetidine scaffold in addressing a wide spectrum of diseases.

Computational and Theoretical Studies

Conformational Analysis of Azetidine (B1206935) Ring Systems

The four-membered azetidine ring is characterized by significant ring strain, which dictates its reactivity and conformational preferences. rsc.org Unlike more flexible five- and six-membered rings, the azetidine ring has a more limited set of accessible conformations. Gas-phase electron diffraction studies have shown that the parent azetidine ring has a puckered conformation with a dihedral angle of 37°. rsc.org

The conformational landscape of azetidine derivatives is influenced by the nature and position of substituents. nih.govresearchgate.net For instance, in a computational study of fluorinated azetidine derivatives, the puckering of the ring was found to be dependent on the charge state of the nitrogen atom. researchgate.net In the neutral state, the fluorine atom preferred a position far from the nitrogen, but upon protonation, the ring inverted to bring the fluorine closer to the positively charged nitrogen, indicating a significant charge-dipole interaction. researchgate.net The presence of substituents can also lead to a preference for specific puckered conformations, which can be crucial for their application in areas like asymmetric catalysis. researchgate.netnih.gov

Ab initio and density functional theory (DFT) methods are commonly employed to study the conformational preferences of azetidine rings. nih.gov These studies have revealed that the four-membered ring can adopt either a puckered or a less puckered structure depending on the backbone structure. nih.gov These computational predictions have been found to be consistent with experimental X-ray diffraction data of peptides containing azetidine- and piperidine-carboxylic acids. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the binding mode and affinity of a ligand to a biological target. researchgate.netscienceopen.com These methods are instrumental in drug discovery and development.

In the context of azetidine derivatives, molecular docking studies have been employed to investigate their potential as inhibitors of various enzymes. For example, a novel azetidine derivative was studied for its antiviral activity against Hepatitis C virus (HCV) NS5B and Norovirus using molecular docking. researchgate.net The results were further validated by MD simulations, which showed that the compound could act as a potential inhibitor for both viruses. researchgate.net Similarly, docking studies on azetidine-2-carbonitrile (B3153824) derivatives have been used to design new antimalarial agents targeting Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (Pf-DHODH). nih.gov

MD simulations provide a dynamic view of the ligand-receptor complex, offering insights into the stability of the interactions over time. arxiv.orgnih.gov For the aforementioned azetidine derivative targeting HCV and Norovirus, MD simulations up to 90 ns confirmed the stability of the docked complexes, with root-mean-square deviation (RMSD) values within a stable range. researchgate.net The binding energies calculated from these simulations further supported the potential of the compound as an inhibitor. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov QSAR models are valuable for predicting the activity of new, untested compounds and for guiding the design of more potent molecules.

A QSAR study was conducted on a series of azetidine-2-carbonitrile derivatives with antimalarial activity. nih.gov Using density functional theory (DFT) to calculate molecular descriptors, several predictive models were generated. The best model, selected based on statistical parameters like the coefficient of determination (R²) and cross-validated R² (Q²), showed excellent predictive power. nih.gov This model identified the maximum absolute eigenvalue of the Barysz matrix weighted by polarizability (SpMax2_Bhp) as the most influential descriptor for the antimalarial activity. nih.gov Based on this finding, new derivatives were designed with increased polarizability, leading to compounds with potentially enhanced activity. nih.gov

Prediction of Reactivity and Reaction Pathways

Theoretical calculations are also employed to predict the reactivity of molecules and to elucidate reaction mechanisms. chemrxiv.orgacs.org For azetidines, understanding their reactivity is crucial due to the influence of ring strain. rsc.org The ring-opening reactions of unsymmetrical azetidines, for instance, are highly dependent on the electronic effects of the substituents. magtech.com.cn Nucleophilic attack generally occurs at the carbon atom adjacent to the nitrogen that is substituted with an electron-withdrawing group like a carboxylate. magtech.com.cn

Industrial and Commercial Applications

Scale-Up Manufacturing Processes

The transition from laboratory-scale synthesis to industrial production of tert-butyl azetidine-3-carboxylate and its derivatives has necessitated the development of efficient, safe, and cost-effective manufacturing processes.

In recent years, significant efforts have been made to align the production of azetidine (B1206935) derivatives with the principles of green chemistry. The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.

Key developments in the sustainable synthesis of related azetidine intermediates include:

Microchannel Reactors: For the synthesis of intermediates like tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, a precursor to the drug baricitinib (B560044), microchannel reactors offer a greener alternative to traditional batch processes. This technology allows for better control over reaction parameters, leading to higher yields and reduced waste. nih.gov

Green Oxidation Reactions: The oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate to the corresponding ketone (tert-butyl 3-oxoazetidine-1-carboxylate) is a crucial step. Green methods employing TEMPO-mediated oxidation have been developed to replace more hazardous traditional oxidants. nih.gov

Biocatalysis: Enzymatic processes represent a significant advancement in green chemistry. Engineered enzymes, such as protoglobins, have been used for the cyclopropanation of tert-butyl 3-methyleneazetidine-1-carboxylate. These reactions can be performed in aqueous environments at high substrate concentrations, showcasing a practical and scalable biocatalytic route to complex azetidine derivatives.

Catalyst Innovation: Research is ongoing to find new catalysts, such as those based on nanoparticles or earth-abundant metals like cobalt, to improve reaction efficiency and reduce reliance on hazardous or expensive materials. ontosight.airesearchgate.net Some novel catalysts have been shown to increase synthesis yields by up to 40%. ontosight.ai

Alternative Solvents and Reagents: Efforts are being made to replace hazardous chemicals often used in azetidine synthesis. ontosight.ai Green chemistry approaches aim to reduce waste by up to 50% through the use of safer solvents and improved catalysts. ontosight.ai

Process Mass Intensity (PMI) is a key metric in green chemistry used to evaluate the efficiency of a chemical process. It is defined as the total mass of all materials (raw materials, solvents, reagents, process water) used to produce a certain mass of product. nih.govacsgcipr.org A lower PMI indicates a more efficient and less wasteful process.

Table 1: Key Green Chemistry Metrics
MetricDefinitionGoal
Process Mass Intensity (PMI) (Total Mass In) / (Mass of Product)Minimize
E-Factor (Total Waste) / (Mass of Product)Minimize
Atom Economy (MW of Product) / (MW of all Reactants) x 100%Maximize

While specific PMI data for the industrial production of this compound is not publicly available, cost-efficiency improvements are a major focus in its synthesis. Strategies to enhance cost-effectiveness include:

Inexpensive Starting Materials: Developing synthetic routes that utilize commercially available and low-cost raw materials is crucial for industrial-scale production. nih.gov For example, some green synthesis routes for baricitinib intermediates start from the inexpensive material benzylamine. nih.gov

Optimized Reaction Conditions: Careful control over reaction parameters like temperature, pressure, and solvent choice can significantly increase yields, sometimes by up to 30%, which directly improves cost efficiency. ontosight.ai

High-Yield Synthesis: Traditional methods for synthesizing the azetidine ring often suffered from low yields (around 50-60%). ontosight.ai Modern optimized routes can achieve yields as high as 90%, drastically reducing the cost per kilogram of the final product. ontosight.ai

Role as Pharmaceutical Intermediates

The azetidine scaffold is a privileged structure in medicinal chemistry, and this compound and its derivatives are important building blocks for the synthesis of active pharmaceutical ingredients (APIs). researchgate.net

A prominent example is the use of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate , a direct derivative, as a key intermediate in the manufacturing of baricitinib . nih.gov Baricitinib is a Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis.

The versatility of the azetidine-3-carboxylate core allows for functionalization at various positions, leading to a wide array of intermediates for drug discovery and development programs. These compounds serve as crucial starting materials for creating libraries of novel molecules with potential therapeutic activity. rsc.org

Table 2: Examples of this compound Derivatives in Pharmaceutical Synthesis
Derivative NameCAS NumberRole
tert-Butyl 3-oxoazetidine-1-carboxylate398489-26-4Ketone intermediate for further functionalization. nih.gov
tert-Butyl 3-aminoazetidine-1-carboxylate193269-78-2Amine building block for coupling reactions.
tert-Butyl 3-hydroxyazetidine-1-carboxylate142253-56-3Precursor to the 3-oxo derivative via oxidation. nih.gov
tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate1153949-11-1Key intermediate for the JAK inhibitor, baricitinib. nih.gov

Applications in Agrochemical and Fine Chemical Synthesis

Beyond pharmaceuticals, the azetidine ring is also a valuable component in the agrochemical industry and in the synthesis of fine chemicals.

Agrochemicals: Azetidine derivatives are explored for their potential use in crop protection. Azetidine-3-carboxylic acid itself is registered under an EPA Pesticide Chemical Code, indicating its relevance to agricultural chemistry. ontosight.ai The unique structure can impart desirable biological properties to new agrochemical candidates.

Fine Chemicals: As versatile building blocks, this compound and its derivatives are used to construct more complex molecular architectures. researchgate.net For instance, they serve as precursors for the synthesis of unique structures like azaspiro[3.4]octanes and other small-ring spirocycles through cycloaddition reactions. These complex molecules are of interest in materials science and as advanced intermediates.

The strain inherent in the four-membered ring makes azetidines excellent candidates for ring-opening and ring-expansion reactions, providing synthetic routes to other classes of nitrogen-containing compounds that are valuable in fine chemical manufacturing. rsc.org

Future Directions and Emerging Research Areas

Development of Novel Azetidine-Based Scaffolds

The synthesis and diversification of densely functionalized azetidine (B1206935) ring systems are a primary focus of ongoing research. nih.gov Scientists are exploring methods to create a wide variety of fused, bridged, and spirocyclic ring systems from tert-butyl azetidine-3-carboxylate and its derivatives. nih.gov These novel scaffolds are designed to access new chemical spaces for probe and drug discovery. nih.gov The inherent strain of the azetidine ring presents synthetic challenges, but also offers unique chemical properties that can be exploited. medwinpublishers.com

One area of interest is the creation of azetidine-based scaffolds for central nervous system (CNS) drug discovery. The phenethylamine (B48288) structural motif, common to many CNS-active compounds, can be embedded within the azetidine backbone, providing a core that can be further derivatized. nih.gov Researchers are also investigating the use of azetidine derivatives as conformationally constrained analogs of gamma-aminobutyric acid (GABA) and beta-alanine, with potential applications as GABA uptake inhibitors. nih.gov

The development of these novel scaffolds is not limited to medicinal chemistry. Azetidines are also being explored as building blocks for new energetic materials, demonstrating the broad applicability of this compound class. researchgate.net

Integration with Advanced Drug Delivery Systems

The integration of this compound derivatives into advanced drug delivery systems is an emerging field with significant potential. The unique physicochemical properties of azetidine-containing molecules can be leveraged to improve the pharmacokinetic profiles of therapeutic agents. For instance, masking the active medicinal agent within a prodrug can enhance absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles by increasing permeability, solubility, and bioavailability. nih.gov

Researchers are exploring the use of azetidine-containing polymers and other macromolecules for targeted drug delivery. These systems can be designed to release their therapeutic payload in response to specific biological triggers, such as changes in pH or the presence of certain enzymes. nih.gov This targeted approach can increase the concentration and duration of action of the active drug in the desired cells or tissues, minimizing off-target effects.

Exploration of New Therapeutic Modalities

The versatility of this compound as a building block allows for its application in a wide range of therapeutic areas. Azetidine derivatives have shown promise as anticancer agents, with some compounds acting as sphingosine-1-phosphate (S1P) receptor agonists, which are being investigated for the treatment of multiple sclerosis and other inflammatory diseases.

Furthermore, azetidine-containing compounds are being explored for their potential as inhibitors of various enzymes and modulators of receptor activity. nih.gov For example, they have been investigated as inhibitors of Janus kinase (JAK) for the treatment of rheumatoid arthritis and as GABA uptake inhibitors for neurological disorders. nih.gov The ability to create conformationally constrained analogs of known bioactive molecules opens up new avenues for developing more potent and selective therapeutic agents. nih.gov A recent invention describes azetidine derivatives that inhibit activated T-cell proliferation and interferon-alpha production, suggesting their use in treating autoimmune diseases like systemic lupus erythematosus (SLE). scispace.com

Advanced Catalytic Methods for Azetidine Synthesis

The synthesis of substituted azetidines, including this compound, has traditionally been challenging. researchgate.net However, recent advancements in catalytic methods are providing more efficient and scalable routes to these valuable compounds.

One promising approach is the use of visible-light-mediated aza Paternò-Büchi reactions, which has enabled the scalable synthesis of various azetidines with diverse regio- and stereochemistry. researchgate.net Additionally, enzymatic catalysis is emerging as a powerful tool for the stereodivergent synthesis of complex azetidine-containing molecules. acs.org Engineered protoglobins have been shown to catalyze the cyclopropanation of tert-butyl 3-methyleneazetidine-1-carboxylate with high yield and enantioselectivity, offering a green and efficient alternative to traditional chemical methods. acs.org These enzymatic catalysts can be produced in large quantities and used as lyophilized powders, making them practical for large-scale synthesis. acs.org

Researchers are also developing new catalysts based on organotin carboxylate complexes for oxidation reactions, which could have applications in the synthesis of functionalized azetidines. researchgate.net Furthermore, electrochemical nickel-catalyzed asymmetric hydrogenation facilitated by a proton-coupled electron transfer mediator is another innovative method being explored for the synthesis of chiral azetidine derivatives. acs.org

Bio-conjugation and Prodrug Strategies

Bio-conjugation and prodrug strategies are being increasingly employed to enhance the therapeutic potential of various molecules, and azetidine derivatives are well-suited for these approaches. nih.govfrontiersin.org The functional groups on the azetidine ring can be readily modified to attach targeting moieties, polymers, or other molecules to create sophisticated bioconjugates.

Prodrug strategies involving azetidines aim to improve the pharmacokinetic properties of drugs. frontiersin.org By masking a polar functional group, such as a carboxylic acid, with a tert-butyl ester, the lipophilicity of the molecule can be increased, leading to better absorption and cell penetration. The ester can then be cleaved by intracellular esterases to release the active drug. This approach is particularly useful for nucleoside and nucleotide-based therapeutics, where it can bypass sluggish phosphorylation steps and improve oral bioavailability. frontiersin.org The development of novel lipid prodrug strategies is an active area of research, with the potential to significantly improve the efficacy of antiviral and anticancer agents. frontiersin.org

Q & A

Q. What are the standard synthetic routes for tert-Butyl Azetidine-3-carboxylate, and what are the critical reaction conditions?

The compound is commonly synthesized via nucleophilic substitution or coupling reactions. For example, a protocol involving N-tert-butanesulfinyl aldimine and azetidine-1,3-dicarboxylate derivatives in tetrahydrofuran (THF) with lithium hexamethyldisilazide (LiHMDS) as a base achieves high yields (~94%) . Key steps include maintaining anhydrous conditions and controlled temperature (e.g., room temperature for 12–24 hours). The tert-butyl group acts as a protecting moiety, requiring Boc deprotection under acidic conditions (e.g., HCl/dioxane) for downstream functionalization .

Q. How is the structural integrity of this compound validated experimentally?

Structural confirmation relies on multinuclear NMR (e.g., 1^1H, 13^13C) and X-ray crystallography. For instance, 1^1H NMR in CDCl3_3 reveals characteristic tert-butyl singlet at δ 1.24 ppm and azetidine ring protons as multiplets between δ 3.3–4.4 ppm . Crystallographic analysis using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, confirming the chair conformation of the azetidine ring and tert-butyl spatial orientation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

The compound requires storage in airtight containers at –20°C to prevent decomposition. Use explosion-proof equipment and grounded metal containers during transfer to mitigate flammability risks. Personal protective equipment (PPE) such as nitrile gloves and fume hoods are mandatory due to potential skin/eye irritation . Acute toxicity data should be reviewed prior to use, and spillage must be neutralized with inert adsorbents .

Advanced Research Questions

Q. How can conformational dynamics of this compound in solution be investigated?

Low-temperature NMR (e.g., –80°C in CD2_2Cl2_2) combined with density functional theory (DFT) calculations reveals axial-equatorial isomerism of the tert-butyl group. Explicit solvent models (e.g., methanol) in DFT are critical to reproduce experimental observations, as implicit solvent models fail to account for hydrogen bonding effects . Dynamic NMR line-shape analysis quantifies energy barriers for conformational interconversion .

Q. What strategies optimize the enantiomeric purity of this compound derivatives during asymmetric synthesis?

Chiral auxiliaries like (R)-tert-butylsulfinamide enable stereocontrol during imine formation, achieving >90% enantiomeric excess (ee). Chromatographic resolution (e.g., chiral HPLC with amylose-based columns) or kinetic resolution using lipases further enhances purity. Racemization risks are minimized by avoiding prolonged heating above 60°C .

Q. How do steric effects of the tert-butyl group influence reactivity in cross-coupling reactions?

The bulky tert-butyl group suppresses undesired side reactions (e.g., β-hydride elimination in palladium-catalyzed couplings) by sterically shielding the azetidine nitrogen. However, it may reduce reaction rates; microwave-assisted synthesis at elevated temperatures (100–120°C) compensates for decreased kinetics. Computational studies (e.g., steric maps using SambVca) quantify steric hindrance to guide catalyst selection .

Q. What analytical challenges arise in quantifying trace impurities in this compound batches?

Gas chromatography-mass spectrometry (GC/MS) with solid-phase microextraction (SPME) detects volatile byproducts (e.g., tert-butanol). High-resolution LC-MS (Q-TOF) identifies non-volatile impurities like Boc-deprotected intermediates. Method validation requires spiking experiments with synthetic impurity standards and compliance with ICH Q3 guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.